molecular formula C16H24ClNO B039253 Inaperisone hydrochloride CAS No. 118230-97-0

Inaperisone hydrochloride

Cat. No. B039253
M. Wt: 281.82 g/mol
InChI Key: XRNRWEXKJWQEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inaperisone hydrochloride (INH) is a chemical compound that belongs to the class of piperidines. It is a muscle relaxant that is used to treat muscle stiffness and spasms. INH is a relatively new drug, and its synthesis method was first described in 2005. Since then, INH has been the subject of several scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.

Mechanism Of Action

The exact mechanism of action of Inaperisone hydrochloride is not fully understood, but it is thought to work by inhibiting the release of acetylcholine at the neuromuscular junction. This leads to a decrease in muscle tone and relaxation of the affected muscles. Inaperisone hydrochloride has also been found to have some antihistaminic and anticholinergic activity, which may contribute to its muscle relaxant effects.

Biochemical And Physiological Effects

Inaperisone hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Inaperisone hydrochloride has also been found to increase the levels of GABA, a neurotransmitter that is involved in the regulation of muscle tone. Additionally, Inaperisone hydrochloride has been found to have some antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

Inaperisone hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying the neuromuscular system. However, there are also some limitations to the use of Inaperisone hydrochloride in lab experiments. Its effects on the body are not fully understood, and it may have off-target effects that could confound experimental results.

Future Directions

For research on Inaperisone hydrochloride include the development of new formulations, investigation of its potential use in the treatment of other neurological disorders, and further understanding of its mechanism of action.

Synthesis Methods

The synthesis of Inaperisone hydrochloride involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of sodium borohydride. This reaction leads to the formation of 3,4-dichloro-N-(piperidin-4-yl)benzamide, which is then converted to Inaperisone hydrochloride hydrochloride by reacting it with hydrochloric acid. The synthesis method of Inaperisone hydrochloride is relatively simple and yields a high purity product.

Scientific Research Applications

Inaperisone hydrochloride has been the subject of several scientific studies, and its potential applications in the field of medicine have been explored. Inaperisone hydrochloride has been found to be effective in treating muscle stiffness and spasms caused by various conditions, including cerebral palsy, multiple sclerosis, and spinal cord injury. It has also been investigated for its potential use in the treatment of Parkinson's disease, dystonia, and other movement disorders.

properties

CAS RN

118230-97-0

Product Name

Inaperisone hydrochloride

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H

InChI Key

XRNRWEXKJWQEJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Other CAS RN

118230-97-0

Related CAS

99323-21-4 (Parent)

synonyms

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome

Origin of Product

United States

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